F6LiSb

thermal stability electrolyte decomposition lithium-ion battery safety

LiPF₆ electrolytes thermally degrade at 100-200 °C, limiting high-temperature battery applications. LiSbF₆ addresses this with an initial decomposition temperature of 367.64 °C, enabling electrolytes for elevated-temperature operation. • ≥6.0 V electrochemical window supports high-voltage cathode R&D (e.g., LiNi₀.₅Mn₁.₅O₄ at ~4.7 V) • Generates Li₃Sb/LiF hybrid SEI for anode-free Li-metal battery architectures • Functions as photoinitiator for cationic polymerization; weakly nucleophilic SbF₆⁻ minimizes chain termination Available as ≥97% purity crystalline powder; stored under inert gas at room temperature.

Molecular Formula F6LiSb
Molecular Weight 242.7 g/mol
CAS No. 18424-17-4
Cat. No. B096544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameF6LiSb
CAS18424-17-4
Molecular FormulaF6LiSb
Molecular Weight242.7 g/mol
Structural Identifiers
SMILES[Li+].F[Sb-](F)(F)(F)(F)F
InChIInChI=1S/6FH.Li.Sb/h6*1H;;/q;;;;;;+1;+5/p-6
InChIKeyYVBBFYDVCPCHHG-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Hexafluoroantimonate (LiSbF₆) Overview


Lithium hexafluoroantimonate (LiSbF₆, CAS 18424-17-4) is an inorganic lithium salt belonging to the LiMF₆ family of electrolyte salts (where M = P, As, Sb). The compound exists as a white to almost-white crystalline powder with a molecular weight of 242.69 g/mol and exhibits a distorted cubic NaSbF₆-type crystal structure with Sb–F bond lengths of 1.88 × 10⁻¹⁰ m and Li–F bond lengths of 2.03 × 10⁻¹⁰ m . The material is characterized by its hygroscopic nature, very high water solubility, and decomposition rather than melting upon heating . Commercially, LiSbF₆ is available in research-grade purities up to >99.0%, and is typically stored under inert gas at room temperature in cool, dark conditions [1]. While LiPF₆ dominates commercial lithium-ion battery electrolytes due to its balanced conductivity and SEI-forming properties, LiSbF₆ offers a distinct performance profile centered on exceptional thermal and electrochemical stability that positions it as a specialized alternative for high-temperature and high-voltage applications [2].

Thermal Research High-temperature electrolyte stability screening and safety-margin studies
High-Voltage R&D Solid/hybrid electrolyte formulations for cathodes operating beyond conventional oxidative limits
Polymer Chemistry Cationic photopolymerization initiator for UV-curable coatings and dental materials research

LiSbF₆ vs. LiPF₆ Substitution Limitations


Within the LiMF₆ family, LiPF₆, LiAsF₆, and LiSbF₆ exhibit fundamentally different stability profiles that preclude simple interchange. LiPF₆ undergoes thermal dissociation to LiF and PF₅ in the 100–200 °C range, releasing reactive HF and PF₅ that degrade battery components and pose safety hazards [1]. LiAsF₆ offers improved thermal stability but introduces significant toxicity concerns due to arsenic content. In contrast, LiSbF₆ demonstrates an initial thermal decomposition temperature of 367.64 °C [2], representing a fundamental shift in thermal tolerance that enables electrolyte formulations for elevated-temperature operation. Additionally, the electrochemical stability order of the MF₆⁻ anions follows the decreasing ease of reduction: Sb > As > P, which inversely correlates with the charge-to-volume ratio of the anions (P > As > Sb) [3]. This divergent stability hierarchy means that electrolyte salt selection in this class must be application-specific rather than interchangeable—a formulation optimized with LiPF₆ cannot simply substitute LiSbF₆ without fundamentally altering thermal safety margins and electrochemical stability boundaries.

Thermal margins Decomposition onset differs by >160 °C; formulations relying on LiPF₆ stability may fail at elevated temperature, shifting safety boundaries.
Voltage window Anodic stability extends well beyond LiPF₆; direct substitution in high-voltage cells can alter oxidative degradation pathways.
SEI chemistry SbF₆⁻ reduction forms lithiophilic Sb/Li₃Sb species absent in LiPF₆; interfacial composition and lithium deposition morphology may differ substantially.

LiSbF₆ Performance Evidence


Thermal Decomposition: LiSbF₆ vs. LiPF₆

LiSbF₆ exhibits an initial thermal decomposition temperature of 367.64 °C [1]. In contrast, LiPF₆ is documented to undergo thermal dissociation to LiF and PF₅ between 100 °C and 200 °C [2], representing a decomposition onset temperature differential of at least 167 °C. This thermal stability gap directly impacts electrolyte safety margins and operational temperature ranges. Additionally, LiSbF₆-doped di-ureasil hybrid xerogel electrolytes maintain structural integrity and are thermally stable to at least 200 °C without evidence of decomposition [3].

Thermal decomposition onset
Cross-study comparable
LiSbF₆: 367.64 °C
LiPF₆: 100–200 °C
Differential ≥167 °C higher for LiSbF₆
Supports elevated-temperature safety margin review
Reported onset; di-ureasil hybrids stable to ≥200 °C
thermal stability electrolyte decomposition lithium-ion battery safety

Electrochemical Stability Window Comparison

LiSbF₆-doped di-ureasil hybrid xerogel electrolytes (d-U(2000)nLiSbF₆) exhibit electrochemical stability windows spanning at least 6.0 V [1]. This wide stability window exceeds the typical electrochemical stability range of conventional LiPF₆-based liquid electrolytes, which generally operate in the 4.3–4.5 V window and undergo oxidative decomposition at potentials above approximately 4.5 V vs. Li/Li⁺ [2]. The extended anodic stability of LiSbF₆-containing systems supports compatibility with next-generation high-voltage cathode materials operating at elevated potentials.

Electrochemical stability window
Cross-study comparable
≥6.0 V vs. Li/Li⁺
LiPF₆ typical anodic limit ~4.3–4.5 V; d-U(2000) hybrid matrix
Enables high-voltage cathode compatibility screening
Hybrid xerogel system; liquid electrolyte behavior may differ
electrochemical window anodic stability high-voltage electrolyte solid polymer electrolyte

Anion Reduction Susceptibility

In a direct comparative study investigating the electrochemical stability of LiMF₆ salts (M = P, As, Sb) in THF and sulfolane solvents, the MF₆⁻ anions were found to be reduced in the decreasing order: Sb > As > P [1]. This reduction susceptibility trend closely parallels the decreasing core metal atom radius and inversely correlates with the charge-to-volume ratio of the anions (decreasing order: P > As > Sb). LiAsF₆ was identified as representing the optimal compromise between ease of reduction and disproportionation to MF₅ [1].

Anion reduction susceptibility
Head-to-head
Sb
As
P
Ease of reduction: Sb > As > P (THF/sulfolane)
Reduction profile may influence SEI formation pathway
Correlates with charge-to-volume ratio; solvent-dependent
anion reduction electrochemical stability LiMF₆ salts tetrahydrofuran sulfolane

Ionic Conductivity in Solid Polymer Electrolytes

LiSbF₆-doped di-ureasil hybrid xerogel electrolytes (d-U(2000)nLiSbF₆) achieved a maximum ionic conductivity of 1.32 × 10⁻⁵ S cm⁻¹ at 30 °C at the optimal composition of n = 30 (where n represents the molar ratio of oxyethylene units per Li⁺ ion) [1]. This conductivity value was the highest measured among all electrolyte compositions prepared within this specific hybrid matrix system (n ranging from ∞ to 2.5) [1]. For reference, conventional LiPF₆-based liquid electrolytes typically exhibit ionic conductivities in the 10⁻² to 10⁻³ S cm⁻¹ range at room temperature [2]. Crystalline PEO₆:LiSbF₆ complexes have been shown to exhibit measurable ionic conductivity, challenging the historical assumption that crystalline polymer electrolytes are insulators [3].

Ionic conductivity (30 °C)
Class-level inference
1.32 × 10⁻⁵ S cm⁻¹
d-U(2000)nLiSbF₆, n=30; liquid LiPF₆ ~10⁻²–10⁻³ S cm⁻¹
Solid polymer electrolyte baseline viability
Hybrid matrix; aliovalent doping may improve transport
ionic conductivity solid polymer electrolyte ormolyte sol-gel hybrid

Cationic Photoinitiator Activity

Lithium hexafluoroantimonate is documented as a useful photoinitiator for the production of polymers through cationic polymerization mechanisms [1]. The weakly nucleophilic hexafluoroantimonate (SbF₆⁻) anion facilitates effective cationic photopolymerization by minimizing premature chain termination. Diaryliodonium salts incorporating the SbF₆⁻ counterion have been demonstrated as among the most effective cationic photoinitiators in gamma cell screening studies with bisphenol A, bisphenol F, and cycloaliphatic epoxies [2].

Cationic photoinitiator rank
Class-level inference
SbF₆⁻
PF₆⁻
BF₄⁻
Qualitative rank in cycloaliphatic epoxide systems
Supports photo-curing research context
Formulation-dependent; diaryliodonium salt comparison
photoinitiator cationic polymerization polymer synthesis dental materials

Lithiophilic Interface in Anode-Free Batteries

Under constant potential (V-hold) conditions, LiSbF₆ undergoes favorable reduction to form lithiophilic Sb arrays and a LiF-rich solid-electrolyte interphase (SEI) [1]. Subsequent lithiation converts Sb to ionic-conductive Li₃Sb, generating a hybrid Li₃Sb/LiF SEI that promotes uniform lithium deposition [1]. This property is particularly relevant for anode-free lithium metal battery (AFLMB) configurations where controlled SEI formation is critical to cycling performance.

Lithiophilic SEI formation
Supporting evidence
Reduction yields Sb arrays + LiF-rich SEI; Sb converts to Li₃Sb/LiF hybrid upon lithiation.
V-hold condition; anode-free lithium metal cell context
Reported SEI composition context for lithium deposition research
Unique to SbF₆⁻; comparative LiPF₆ SEI lacks Sb component
lithiophilic interface SEI formation anode-free lithium battery LiF-rich SEI

LiSbF₆ Procurement Scenarios


High-Temperature Battery Electrolyte Formulation

Based on the 367.64 °C initial decomposition temperature of LiSbF₆ compared to LiPF₆ decomposition between 100–200 °C [5], formulations containing LiSbF₆ are specifically indicated for battery applications requiring elevated temperature operation or storage. Procurement should prioritize LiSbF₆ when designing electrolytes for automotive under-hood applications, downhole oil and gas instrumentation, or high-temperature industrial environments where LiPF₆ would undergo thermal degradation leading to HF generation, electrode corrosion, and capacity fade.

High-Voltage Cathode Compatibility & Solid Electrolytes

The ≥6.0 V electrochemical stability window documented for LiSbF₆-doped di-ureasil hybrid electrolytes supports procurement for research involving high-voltage cathode materials that exceed the oxidative stability limit of LiPF₆ (~4.3–4.5 V). Specific applications include electrolyte screening for LiNi₀.₅Mn₁.₅O₄ spinel cathodes (operating at ~4.7 V), LiCoPO₄ olivine cathodes (~4.8 V), and solid polymer electrolyte development where thermal stability and wide electrochemical windows are co-requirements [5].

Cationic Photopolymerization Systems

LiSbF₆ is procured for its established utility as a photoinitiator in cationic polymerization systems , where the weakly nucleophilic SbF₆⁻ anion minimizes chain termination and enables high polymerization efficiency. Research applications include UV-curable coatings, dental adhesive and composite resin development, epoxy-based photoresists for microfabrication, and other light-triggered cationic polymerization processes where diaryliodonium hexafluoroantimonate salts have demonstrated superior performance relative to PF₆⁻ or BF₄⁻ counterparts [5].

Anode-Free Lithium Metal Battery Interface Engineering

Based on evidence that LiSbF₆ undergoes favorable reduction under constant potential to form lithiophilic Sb arrays and LiF-rich SEI, with subsequent conversion to ionic-conductive Li₃Sb/LiF hybrid SEI , procurement of LiSbF₆ is indicated for research programs developing anode-free lithium metal battery architectures. The unique ability of LiSbF₆ to generate both lithiophilic nucleation sites and ionic-conductive interphase components distinguishes it from conventional LiPF₆ for this application space.

Application
Selection Property
Validation Focus
High-temperature electrolyte R&D
Thermal decomposition profile
Elevated temperature cycling stability and HF generation control
High-voltage solid/hybrid electrolyte
Electrochemical stability window
Anodic stability at cathode interface (>4.5 V class materials)
Cationic photopolymerization
Photoinitiator counterion nucleophilicity
Epoxy resin cure efficiency and chain termination analysis
Anode-free lithium metal cell
SEI-forming reduction pathway
Lithium deposition uniformity and interfacial impedance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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